3-碘-1,4-二甲基-1H-吲唑

描述

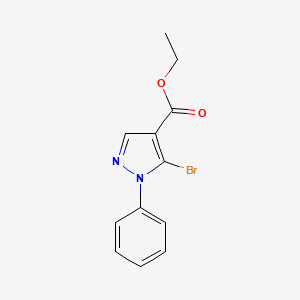

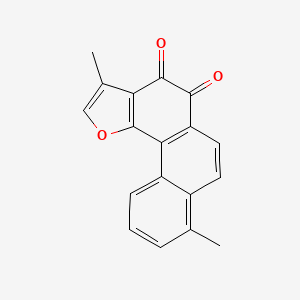

Indazoles are a class of heterocyclic compounds characterized by a fused structure consisting of a benzene ring and a pyrazole ring. The compound of interest, 3-Iodo-1,4-dimethyl-1H-indazole, is a derivative of indazole with specific substituents that influence its chemical and physical properties. Indazole derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indazole derivatives, such as 3-Iodo-1,4-dimethyl-1H-indazole, can be achieved through palladium-catalyzed cross-coupling reactions. An efficient method for synthesizing 3-heteroaryl N-1-functionalized indazoles has been reported, which involves the reaction of ethyl (3-iodo-1H-indazol-1-yl)acetate with various heteroarylmetallated derivatives . This method demonstrates the versatility of palladium-catalyzed reactions in constructing indazole frameworks with diverse functional groups.

Molecular Structure Analysis

Indazole derivatives exhibit interesting structural characteristics in the solid state. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, shows that the indazole system is essentially planar, and the molecules form dimers organized by symmetry centers . While this paper does not directly discuss 3-Iodo-1,4-dimethyl-1H-indazole, it provides insight into the potential supramolecular interactions and crystal packing that could be expected for similar indazole derivatives.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, expanding their utility in synthetic chemistry. For example, a novel route to synthesize 1H-indazoles has been developed starting from hydrazones of aldehydes and arynes, which proceeds through arynes under mild conditions and tolerates a wide range of functional groups . This method could potentially be applied to the synthesis of 3-Iodo-1,4-dimethyl-1H-indazole derivatives with different substituents, thereby modifying their reactivity and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. The fluorinated indazoles, for example, have been studied using multinuclear magnetic resonance spectroscopy, and their supramolecular structures have been determined by X-ray crystallography . These studies reveal the impact of substituents on the tautomeric forms, hydrogen bonding, and aromatic interactions within the crystal lattice. Although the specific properties of 3-Iodo-1,4-dimethyl-1H-indazole are not detailed in the provided papers, the general principles of how substituents affect the properties of indazole derivatives can be inferred.

科学研究应用

超分子结构分析

NH-吲唑的结构与 3-碘-1,4-二甲基-1H-吲唑密切相关,已通过 X 射线晶体学和多核磁共振光谱进行了研究。这些研究揭示了这些化合物中氢键和芳香相互作用的细节,为它们的超分子结构提供了见解 (Teichert 等人,2007)。

化学合成和衍生化

吲唑衍生物,包括与 3-碘-1,4-二甲基-1H-吲唑结构相似的衍生物,一直是合成研究的重点。已经开发出有效合成和功能化的方法,扩大了化学研究中潜在应用的范围 (Fraile 等人,2011)。

激活生物受体

关于吲唑的研究已经发现了它们在激活可溶性鸟苷酸环化酶等生物受体的潜力。对这些化合物构效关系的研究有助于了解它们如何与生物系统相互作用并影响生物系统 (Selwood 等人,2001)。

新型抗氧化剂的开发

吲唑衍生物已被评估其自由基清除活性,表明它们具有作为新型抗氧化剂的潜力。此类应用在治疗剂的开发和氧化应激相关疾病的研究中至关重要 (Palaniraja 等人,2016)。

杂环化合物的合成

吲唑也用于合成各种杂环化合物,这在药物和材料科学的发展中很重要。这些化合物在化学合成中的多功能性使其在不同的科学领域中具有价值 (Hou 等人,2015)。

未来方向

Indazole is a promising heterocycle for the development of new IDO1- and cytotoxic agents . It is also promising to develop Pd-catalyzed Suzuki–Miyaura coupling reaction for C-3 functionalization of 1 H -indazole . These could be potential future directions for research involving 3-Iodo-1,4-dimethyl-1H-indazole.

作用机制

Target of Action

The primary target of 3-Iodo-1,4-dimethyl-1H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the initial step in the kynurenine pathway, the primary route of tryptophan catabolism .

Mode of Action

3-Iodo-1,4-dimethyl-1H-indazole interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the kynurenine pathway, leading to changes in the concentrations of tryptophan and its metabolites .

Biochemical Pathways

The primary biochemical pathway affected by 3-Iodo-1,4-dimethyl-1H-indazole is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, a metabolite with various effects on the immune system . The disruption of this pathway can lead to downstream effects such as modulation of the immune response .

Pharmacokinetics

They are highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

The inhibition of IDO1 by 3-Iodo-1,4-dimethyl-1H-indazole can lead to significant molecular and cellular effects. For instance, it can modulate the immune response, potentially enhancing the body’s ability to fight off certain diseases . In the context of cancer, this could mean improved anti-tumor immunity .

Action Environment

The action, efficacy, and stability of 3-Iodo-1,4-dimethyl-1H-indazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as organometallic reagents, can influence the compound’s reactivity .

属性

IUPAC Name |

3-iodo-1,4-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-4-3-5-7-8(6)9(10)11-12(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEPETVCLUSGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(N=C2I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650996 | |

| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060817-19-7 | |

| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

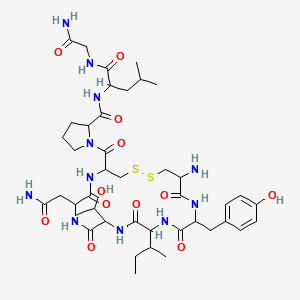

![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)

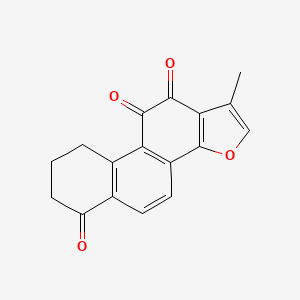

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)